H-Met-AMC

Description

Fundamental Principles of Fluorogenic Enzyme Assays

The core principle of fluorogenic enzyme assays relies on a "dark to bright" transition. A non-fluorescent or weakly fluorescent substrate is engineered to contain a specific recognition sequence for a target enzyme, covalently linked to a fluorophore. In the intact substrate, the fluorophore's fluorescence is suppressed, often due to its chemical environment or proximity to a quenching moiety thegoodscentscompany.comnih.gov. Upon enzymatic cleavage of the substrate, the fluorophore is released from its constrained state or separated from a quencher, leading to a significant increase in fluorescence intensity thegoodscentscompany.comnih.govwikipedia.org. This change in fluorescence, which can be monitored spectrophotometrically, allows for the precise measurement of enzyme activity, kinetics, and inhibitor efficacy nih.gov. This approach offers superior signal-to-noise ratios compared to absorption-based measurements, where signal changes are typically more gradual nih.gov.

Significance of 7-Amino-4-methylcoumarin (B1665955) (AMC) as a Reporter Fluorophore

7-Amino-4-methylcoumarin (AMC) is a widely utilized reporter fluorophore in the design of fluorogenic enzyme substrates, particularly for proteases nih.govwikipedia.orgchemodex.com. When AMC is covalently linked to a peptide via an amide bond, typically at the C-terminus, its fluorescence is significantly quenched, resulting in very weak emission thegoodscentscompany.comwikipedia.org. Upon proteolytic cleavage, the free AMC molecule is liberated, leading to a dramatic increase in fluorescence, often by a factor of approximately 700 thegoodscentscompany.com. This substantial change in fluorescence intensity makes AMC an excellent indicator of enzymatic activity.

The free AMC fluorophore exhibits an excitation peak around 341-342 nm and an emission peak at 441 nm, producing a characteristic blue fluorescence wikipedia.orgchemodex.comneobioscience.com. While these wavelengths fall within the UV range, which can sometimes be affected by autofluorescence from biological samples, AMC's high photostability, good fluorescence quantum yield, and large Stokes shift contribute to its widespread adoption thegoodscentscompany.com.

Historical Development and Expanding Utility of AMC-Conjugated Peptides

The development of AMC-conjugated peptides dates back decades, establishing them as popular tools for investigating the activity and specificity of various proteases nih.govwikipedia.orglumiprobe.com. These substrates are typically synthesized by attaching AMC to the carboxyl group of the C-terminal amino acid of a target peptide sequence, often using solid-phase peptide synthesis techniques thegoodscentscompany.comwikipedia.org.

Historically, AMC-conjugated peptides have been instrumental in developing sensitive assays for a wide range of proteolytic enzymes, including trypsin, elastase, and chymotrypsin (B1334515) thegoodscentscompany.com. Their utility has expanded to include the study of complex enzyme systems, such as the proteasome, where specific AMC-conjugated peptides like Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) are used to assess the activity of individual catalytic subunits lumiprobe.com. Beyond general protease studies, AMC substrates are employed in inhibitor screening and kinetic analysis for enzymes like methionine aminopeptidase (B13392206) 2 (MetAP2) and aminopeptidase N neobioscience.com.

Despite their broad utility, AMC-conjugated peptides have certain limitations. For instance, their hydrophobicity can lead to issues like leakage in water-in-oil droplet systems, and they are generally not cell-permeable, limiting their application to purified enzymes or cell/tissue lysates chemodex.comlumiprobe.com. Ongoing research continues to address these challenges through the development of modified AMC derivatives and novel peptide designs, further expanding the versatility of this important class of fluorogenic substrates chemodex.com.

H-Met-AMC: A Specific Fluorogenic Substrate

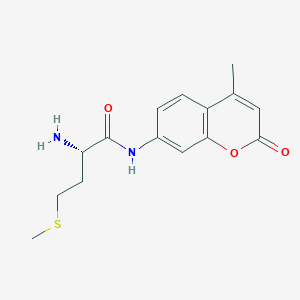

This compound, formally known as L-methionine-7-amido-4-methylcoumarin, is a specific fluorogenic peptide substrate widely employed in biochemical assays. It consists of the amino acid L-methionine linked to the AMC fluorophore via an amide bond neobioscience.com.

Key Properties of this compound

| Property | Value | Source |

| Full Chemical Name | L-methionine-7-amido-4-methylcoumarin | neobioscience.com |

| Molecular Formula | C₁₅H₁₈N₂O₃S (base compound) | neobioscience.com |

| Molecular Weight | 306.39 g/mol (base compound) | neobioscience.com |

| 420.4 g/mol (trifluoroacetate salt) | ||

| CAS Number | 94367-34-7, 94367-35-8 (trifluoroacetate) | neobioscience.com |

| Excitation Peak | 341 nm | neobioscience.com |

| Emission Peak | 441 nm | neobioscience.com |

| Target Enzymes | Methionine aminopeptidase 2 (MetAP2), Aminopeptidase N, Calpain | neobioscience.com |

| Solubility | Soluble in DMF, DMSO, acetonitrile, ethyl acetate (B1210297); slightly soluble in chloroform; insoluble in water, diethyl ether | neobioscience.com |

This compound serves as a fluorogenic substrate for specific peptidases. It is particularly recognized as a substrate for methionine aminopeptidase 2 (MetAP2) and aminopeptidase N, with reported Michaelis constants (K_m) of 310 µM and 377 µM, respectively neobioscience.com. Additionally, this compound is cited as a substrate for calpain, a calcium-dependent cysteine protease neobioscience.com. The cleavage of the amide bond between methionine and AMC by these enzymes releases the highly fluorescent AMC, allowing for quantitative measurement of enzyme activity neobioscience.com. This makes this compound a valuable tool for inhibitor screening and kinetic analysis in research focused on these specific enzymes neobioscience.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H18N2O3S |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C15H18N2O3S/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19)/t12-/m0/s1 |

InChI Key |

FHLNBHBQGFIHKH-LBPRGKRZSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N |

sequence |

M |

Origin of Product |

United States |

H Met Amc: Design, Structure, and Function As a Protease Substrate

Molecular Architecture and Amide Linkage in H-Met-AMC

This compound is a synthetic conjugate formed by the amino acid L-methionine and the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) lumiprobe.com. The systematic chemical name for the base compound is (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide chemimpex.comchemimpex.com. The core structure comprises a methionine residue linked via an amide bond to the amino group of the 7-amino-4-methylcoumarin moiety lumiprobe.comnih.gov. This amide linkage is the critical site targeted by proteases.

This compound is commonly available as a salt, such as the acetate (B1210297) salt (Molecular Formula: C15H18N2O3S · C2H4O2, Molecular Weight: 366.43) or the trifluoroacetate (B77799) salt (Molecular Formula: C15H18N2O3S · C2HF3O2, Molecular Weight: 420.4) adipogen.comchemimpex.comchemimpex.combio-connect.nlcaltagmedsystems.co.uk. In its pure form, this compound typically appears as an off-white crystalline solid or powder lumiprobe.comcaltagmedsystems.co.uk. It exhibits solubility in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile, and ethyl acetate, but is generally insoluble in water and diethyl ether lumiprobe.com. For optimal stability, the compound should be stored at -20°C in the dark, protected from light and moisture adipogen.comlumiprobe.comcaltagmedsystems.co.ukchemodex.com.

Enzymatic Recognition and Cleavage Mechanism of this compound

This compound functions as a fluorogenic substrate, meaning it is intrinsically weakly fluorescent or non-fluorescent in its intact state nih.govthermofisher.com. Its utility stems from the enzymatic hydrolysis of the amide bond that connects the methionine residue to the AMC fluorophore. Upon cleavage by a specific protease, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released nih.govthermofisher.com. This liberation of AMC results in a significant increase in fluorescence intensity, which can be quantitatively measured.

The fluorescence of the released AMC can be detected with an excitation maximum typically around 341 nm (or 360 nm, 355 nm, 375 nm) and an emission maximum at approximately 441 nm (or 440 nm, 450 nm, 460 nm) lumiprobe.comnih.govthermofisher.comresearchgate.net. This change in fluorescence provides a sensitive and real-time readout of protease activity.

This compound is recognized and cleaved by a variety of proteases. Notable examples include:

Calpain: this compound serves as a substrate for calpain, a calcium-dependent cysteine protease adipogen.combio-connect.nlcaltagmedsystems.co.ukchemodex.com.

Methionine Aminopeptidase (B13392206) 2 (MetAP2): It is a fluorogenic substrate for MetAP2, with reported kinetic parameters such as a Michaelis constant (Km) of 310 µM and a catalytic rate constant (kcat) of 3.3 min⁻¹ at pH 7.5 and 30°C lumiprobe.comnih.govbachem.com.

Aminopeptidase N: this compound is also a substrate for aminopeptidase N, with a Km of 377 µM lumiprobe.com.

Other Proteases: Proteolytic activities against Met-AMC have been observed in various biological contexts, including pollen diffusates from species like Eucalyptus globulus, Chenopodium album, and Plantago lanceolata mdpi.com. It has also been used to assess peptidase activities in bacterial strains, such as Streptococcus defectivus and Streptococcus adjacens asm.org.

The kinetic data for this compound with Methionine Aminopeptidase 2 (MetAP2) are summarized below:

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Conditions |

| MetAP2 | This compound | 310 | 3.3 | pH 7.5, 30°C |

Overview of this compound's Role in Protease Research and Development

This compound plays a significant role in various aspects of protease research and development due to its fluorogenic properties and specific recognition by methionine-cleaving enzymes.

Enzyme Assays: It is extensively used as a substrate in enzyme assays to measure the activity of proteases with high specificity nih.govchemimpex.comchemimpex.commdpi.comasm.org. The proportional relationship between the released AMC fluorescence and enzyme activity allows for precise quantification.

Inhibitor Screening: this compound is a valuable tool for high-throughput screening of protease inhibitors lumiprobe.comnih.gov. Researchers can identify potential inhibitory compounds by observing a reduction in the fluorescence signal when the inhibitor is present, indicating a decrease in substrate cleavage.

Kinetic Analysis and Protease Characterization: The compound facilitates the kinetic analysis of proteases, allowing for the determination of parameters such as Km and kcat, which are crucial for understanding enzyme efficiency and substrate affinity lumiprobe.combachem.com. It also aids in characterizing the specificity and activity profiles of newly identified or less-understood proteases mdpi.comasm.org.

Drug Discovery and Development: In pharmaceutical development, this compound is instrumental in identifying and validating drug candidates that target proteases involved in various disease mechanisms chemimpex.comchemimpex.com. Its use helps accelerate the discovery process by providing a reliable and sensitive method for evaluating the efficacy of potential therapeutic agents.

Enzymatic Reaction Kinetics and Hydrolysis Dynamics of H Met Amc

General Kinetic Models for Fluorogenic Substrate Hydrolysis

Fluorogenic substrates are compounds designed to become fluorescent upon enzymatic transformation, typically hydrolysis. This property allows for real-time, sensitive detection of enzyme activity by monitoring the increase in fluorescence over time copernicus.org. The kinetics of enzyme-catalyzed reactions involving a single substrate, such as the hydrolysis of fluorogenic peptides, are commonly described by the Michaelis-Menten model copernicus.orgmdpi.comacs.orgnih.govwikipedia.org. This model postulates the formation of an enzyme-substrate complex (ES) which then proceeds to form products and regenerate the free enzyme wikipedia.org. The reaction rate, or velocity (v), is expressed as a function of substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km) wikipedia.org. The Michaelis-Menten equation, v = (Vmax * [S]) / (Km + [S]), is fundamental for characterizing the efficiency and affinity of enzymes towards their substrates wikipedia.org.

Enzyme-Specific Hydrolysis of the Amide Bond in H-Met-AMC

This compound serves as a fluorogenic substrate for specific enzymes that can cleave its amide bond, leading to the release of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety fishersci.benih.gov. Notably, this compound is a recognized substrate for methionine aminopeptidase (B13392206) 2 (MetAP2) and aminopeptidase N nih.govlumiprobe.combachem.combroadpharm.comvwr.comadipogen.com. Methionine aminopeptidases are crucial enzymes that catalyze the removal of the N-terminal methionine from nascent proteins, a vital cotranslational modification nih.govnih.gov. The enzymatic cleavage of the amide bond in this compound specifically liberates the AMC fluorophore, allowing for the quantification of enzyme activity nih.gov.

Determination of Apparent Michaelis-Menten Constants (Km, kcat)

The apparent Michaelis-Menten constants, Km and kcat (also known as the turnover number), are critical parameters for characterizing enzyme activity and substrate specificity wikipedia.org. Km represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for its substrate wikipedia.org. A lower Km value generally signifies a higher affinity. The kcat value, on the other hand, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate, reflecting the catalytic efficiency of the enzyme wikipedia.org.

For this compound, these constants have been experimentally determined for various enzymes under specific conditions. For instance, with methionine aminopeptidase 2 (MetAP2), the reported Km is 310 µM (or 0.31 ± 0.02 mM) and the kcat is 3.3 ± 0.1 min⁻¹ at pH 7.5 and 30°C bachem.comvwr.com. For aminopeptidase N, another enzyme that utilizes this compound as a substrate, the Km has been reported as 377 µM lumiprobe.comvwr.com. Another study involving an M17 Metallo-Aminopeptidase reported a Km of 61.8 ± 4.4 µM for Met-AMC frontiersin.org. These values are typically determined by measuring initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression or linearization methods like the Lineweaver-Burk plot copernicus.orgwindows.net.

Table 1: Apparent Michaelis-Menten Constants for this compound Hydrolysis

| Enzyme | Km (µM) | kcat (min⁻¹) | Conditions (pH, Temperature) | Source |

| Methionine Aminopeptidase 2 (MetAP2) | 310 (or 310 ± 20) | 3.3 ± 0.1 | pH 7.5, 30°C | bachem.comvwr.com |

| Aminopeptidase N | 377 | Not specified | Not specified | lumiprobe.comvwr.com |

| M17 Metallo-Aminopeptidase | 61.8 ± 4.4 | Not specified | Not specified | frontiersin.org |

Influential Parameters in this compound Hydrolysis Kinetics (e.g., pH, cofactors, temperature)

The kinetic parameters of this compound hydrolysis are significantly influenced by various environmental factors, including pH, the presence of specific cofactors, and temperature.

pH : Enzyme activity is highly sensitive to pH, with each enzyme exhibiting an optimal pH range for its catalytic function wikipedia.org. Deviations from this optimum can lead to decreased activity or even denaturation of the enzyme frontiersin.org. For some aminopeptidases, optimal activity is observed around pH 7.5, with a marked decrease in activity at more acidic pH values bachem.comfrontiersin.org.

Temperature : Temperature plays a crucial role in enzyme kinetics, generally increasing the reaction rate up to an optimal temperature frontiersin.orgwindows.net. Beyond this optimum, higher temperatures can lead to enzyme denaturation and a loss of activity frontiersin.org. For example, an M17 Metallo-Aminopeptidase showed optimal activity at 55°C, while maintaining high activity at physiological temperature (37°C) frontiersin.org.

Quantification of Released Aminomethylcoumarin Fluorophore

The quantification of the released aminomethylcoumarin (AMC) fluorophore is central to measuring the enzymatic hydrolysis of this compound. AMC is a highly fluorescent molecule, making it an excellent reporter for enzyme activity nih.govthermofisher.comlumiprobe.comaatbio.com. The fluorescence properties of AMC include an excitation maximum typically around 341 nm to 360 nm and an emission maximum around 441 nm to 460 nm, producing a blue fluorescence fishersci.benih.govlumiprobe.compnas.orgaatbio.comsigmaaldrich.comresearchgate.net.

Enzymatic activity is continuously monitored by tracking the increase in fluorescence intensity over time, which is directly proportional to the concentration of released AMC copernicus.orgnih.govwindows.netpnas.orgresearchgate.netnih.gov. To accurately quantify the amount of AMC produced, a standard curve is typically generated using known concentrations of AMC windows.netnih.gov. This standard curve allows for the conversion of fluorescence units into molar concentrations of the product, enabling the calculation of reaction rates and, subsequently, kinetic parameters like Km and kcat copernicus.orgnih.gov. The linearity of the fluorescence signal with AMC concentration ensures reliable and sensitive measurement of enzymatic hydrolysis copernicus.org.

Specific Enzymatic Applications of H Met Amc

Assays for Methionine Aminopeptidase (B13392206) (MetAP) Activity

H-Met-AMC (or Met-AMC) is a commonly utilized fluorogenic substrate for assessing the activity of methionine aminopeptidases (MetAPs). These enzymes are crucial for co-translational removal of the initiator methionine residue from nascent proteins. The assay typically involves monitoring the increase in fluorescence as the AMC group is liberated from the substrate following methionine cleavage. Optimal excitation and emission wavelengths for AMC detection are often around 341-380 nm and 441-460 nm, respectively uni.lulabsolu.casigmaaldrich.comsigmaaldrich.comneobioscience.comnih.gov.

For instance, studies have demonstrated the use of Met-AMC to monitor the activity of recombinant MetAP in the presence of various metal ions like cobalt or manganese, by continuously tracking AMC formation labsolu.casigmaaldrich.comneobioscience.com. The specific functional activity of methionine aminopeptidase has been demonstrated using Met-AMC, where the enzyme cleaves methionine from the substrate.

Table 1: Kinetic Parameters of this compound with Specific Enzymes

| Enzyme | Substrate | Km (µM) | Reference |

| Methionine Aminopeptidase 2 (MetAP2) | This compound | 310 | uni.lu |

| Aminopeptidase N | This compound | 377 | uni.lu |

Differentiation between MetAP1 and MetAP2 Substrate Preferences

This compound and related Met-AMC derivatives are instrumental in distinguishing the substrate preferences of the two main types of methionine aminopeptidases, MetAP1 and MetAP2. While both enzymes remove N-terminal methionine, they exhibit differential specificities for the amino acid at the P1' position (the second residue of the substrate polypeptide chain).

Research indicates that MetAP2 generally prefers amino acids with small and uncharged side chains at the P1' position, such as valine, glycine, and cysteine, over MetAP1's preference for alanine. Notably, the catalytic activity of human MetAP2 towards Met-Val peptides is consistently two orders of magnitude higher than that of MetAP1. Similarly, MetAP2 shows a 16-fold higher activity towards a threonine-containing peptide compared to MetAP1. This differential activity is attributed, in part, to the narrower active-site cleft of human MetAP1 compared to MetAP2, which sterically hinders the binding of larger side chains at the P1' position.

It is important to note that a common fluorogenic peptide substrate used in the assessment of both MetAP1 and MetAP2 activity is H-Met-Gly-Pro-AMC. In this assay, MetAP cleaves the N-terminal methionine, and the resulting Gly-Pro-AMC is subsequently cleaved by Recombinant Human DPPIV/CD26 to release the fluorescent AMC sigmaaldrich.com.

Monitoring MetAP Activity in Permeabilized Cell-Based Systems

This compound has been successfully adapted for monitoring MetAP activity within permeabilized cell-based systems, offering a more physiologically relevant environment for studying enzyme function and inhibitor efficacy. This approach addresses limitations of assays with purified enzymes, particularly regarding the cellular permeability of inhibitors and the identity of the native metal cofactor for MetAP in bacterial cells neobioscience.com.

In these assays, E. coli cells overexpressing MetAP are permeabilized, typically through treatment with calcium (Ca(II)), to allow the fluorogenic substrate this compound and potential inhibitors to access the intracellular enzyme neobioscience.com. The hydrolysis of this compound is then monitored by fluorescence, providing a direct measure of intracellular MetAP activity. This method has been validated by testing a range of MetAP inhibitors, demonstrating its utility in correlating inhibition of cellular MetAP activity with antibacterial effects neobioscience.com. For instance, the hydrolytic reaction of Met-AMC in Ca(II)-treated cells has been shown to continue steadily for several hours, allowing for robust kinetic measurements.

Calpain Activity Assessment Utilizing this compound

This compound is recognized as a fluorogenic substrate for calpains, a family of calcium-dependent cysteine proteases uni.lu. The use of this compound allows for the assessment of calpain activity by quantifying the release of the fluorescent AMC group upon proteolytic cleavage. While other AMC-conjugated substrates, such as N-Suc-Leu-Tyr-AMC and Boc-Leu-Met-CMAC, are also employed for calpain activity measurement, this compound provides a specific option for studying the enzyme's methionine-cleaving capabilities.

Aminopeptidase N Activity Profiling

This compound also serves as a fluorogenic substrate for Aminopeptidase N (APN), an M1 family metalloprotease uni.lu. Aminopeptidase N enzymes are involved in various physiological processes, including protein degradation and antigen processing. The kinetic analysis of this compound with Aminopeptidase N has determined a Michaelis constant (Km) of 377 µM uni.lu. This makes this compound a valuable tool for profiling the activity of Aminopeptidase N, similar to how other AMC-conjugated substrates like H-Ala-AMC or H-Arg-AMC are used for various aminopeptidases.

Insights into Cysteine Protease Families

While this compound is primarily associated with aminopeptidases and calpains, insights into cysteine protease families, particularly cathepsins, are often gained through the use of related AMC-conjugated substrates. This compound itself is not typically cited as a direct substrate for cathepsins.

Cathepsin B Activity (using related AMC substrates)

Cathepsin B is a lysosomal cysteine proteinase with both endopeptidase and exopeptidase activity. Its activity is commonly monitored using fluorogenic substrates that incorporate the AMC moiety. Examples of such substrates include Z-Arg-Arg-AMC and Z-Phe-Arg-AMC. These substrates release the fluorescent AMC upon cleavage by Cathepsin B, enabling quantitative assessment of enzyme activity.

Recent advancements in substrate design have led to the development of more specific fluorogenic peptides for Cathepsin B. For instance, Z-Nle-Lys-Arg-AMC has been identified as a preferred substrate that displays high specificity for Cathepsin B over other cysteine cathepsins and is effective across a broad pH range (acidic to neutral). Other pH-selective AMC substrates, such as Z-Arg-Lys-AMC (maximal activity at neutral pH 7.8) and Z-Glu-Lys-AMC (optimal at acidic pH 4.6), have also been developed to study Cathepsin B activity under varying physiological conditions. Arg-Arg-AMC is also described as a highly selective substrate for Cathepsin B and is used in cancer cell activity assays. These related AMC substrates provide valuable tools for understanding the complex roles of cysteine proteases like Cathepsin B in biological and pathological processes.

SUMO Protease Activity (using SUMO-AMC conjugates)

SUMO (Small Ubiquitin-like MOdifiers) proteases, also known as SUMO isopeptidases, are cysteine proteases responsible for the deconjugation of SUMO from target proteins, a reversible post-translational modification essential for various cellular processes. The activity of these enzymes is frequently monitored using fluorogenic SUMO-AMC conjugates, such as SUMO1-AMC, SUMO2-AMC, and SUMO3-AMC.

In these assays, an AMC moiety is covalently linked to the C-terminal diglycine motif of processed SUMO isoforms (e.g., SUMO1, SUMO2, SUMO3). The intrinsic fluorescence of AMC is quenched when it is conjugated to SUMO. Upon cleavage of the amide bond by a SUMO protease, the fluorescent AMC molecule is released, and its fluorescence intensity becomes linearly proportional to the enzyme's activity. This allows for sensitive and continuous monitoring of SUMO protease kinetics and inhibitor screening.

For instance, recombinant EZCut™ SUMO Protease 1 (Ulp1 from Saccharomyces cerevisiae), a highly specific cysteine protease, has been tested for its ability to cleave SUMO-AMC. The cleavage reactions are typically performed in a buffer containing Tris-HCl, NaCl, and DTT, with the released AMC fluorescence measured at specific excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for SUMO2-AMC, and 345 nm excitation/445 nm emission for SUMO3-AMC).

Table 1: Spectral Properties of Selected SUMO-AMC Conjugates

| SUMO-AMC Conjugate | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

| SUMO2-AMC | 380 | 460 | |

| SUMO3-AMC | 345 | 445 |

Evaluation of Dipeptidyl Peptidase Activities (using related Met-Leu-AMC)

Dipeptidyl peptidases (DPPs) are exopeptidases that cleave dipeptides from the N-terminus of oligopeptides. The evaluation of DPP activities is crucial for understanding their physiological roles and for identifying potential therapeutic targets. Met-Leu-AMC (l-Methionyl-l-leucyl-7-amino-4-methylcoumarin) is a widely used fluorogenic substrate for assessing the activity of various dipeptidyl peptidases, particularly bacterial DPP7s.

Research has demonstrated the utility of Met-Leu-AMC in detecting bacterial DPP activity both in bulk solutions and within microfluidic systems, such as water-in-oil droplets (WODLs). For example, studies have shown that bacterial DPP7s, such as PmDAPBII and SmDPP7, exhibit substrate specificity for Met-Leu-AMC. While AMC itself can leak from WODLs due to its hydrophobicity, Met-Leu-AMC has been effectively used in such systems to confirm time-dependent increases in blue fluorescence intensity upon enzymatic hydrolysis.

Kinetic parameters for DPPs against Met-Leu-AMC are determined by fitting experimental data to the Michaelis-Menten equation using various substrate concentrations. For instance, studies have used Met-Leu-AMC concentrations ranging from 0.781 µM to 100 µM to evaluate enzymes like PmDAPBII and SmDPP7.

Table 2: Representative Substrate Concentrations for Met-Leu-AMC in DPP Assays

| Enzyme | Met-Leu-AMC Concentration Range (µM) | Reference |

| PmDAPBII | 0.781 - 100 | |

| SmDPP7 | 0.781 - 100 |

Role in Understanding Matrix Metalloproteinase (MMP) Specificity (using related AMC substrates)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and the regulation of various biological processes, including tissue remodeling, embryonic development, and wound healing. Understanding the substrate specificity of MMPs is critical for elucidating their functions and for the development of specific inhibitors. AMC-based fluorogenic substrates are instrumental in this area, allowing for real-time and quantitative measurement of MMP enzymatic activity.

While this compound itself is not typically cited as a direct MMP substrate, related AMC-conjugated peptides are extensively used. These substrates are designed to mimic natural MMP cleavage sites and often incorporate a 7-methoxycoumarin-4-acetyl (Mca) group as the fluorophore, which is quenched by an internal dinitrophenyl (Dnp) group. Upon cleavage by an MMP, the Mca group is separated from the quencher, leading to an increase in fluorescence intensity.

Examples of such substrates include Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6), MOCAc-PLGL(Dpa)AR, and various fluorogenic substrates for specific MMPs like MMP-1, MMP-9, and MMP-13. These substrates allow researchers to investigate the precise cleavage patterns and kinetic parameters of different MMPs, providing insights into their unique specificities. For instance, Mca-KPLGL-Dap(Dnp)-AR-NH2 TFA is a fluorogenic substrate for MMPs, where the release of 7-methoxycoumarin-4-acetyl (Mac) can be used to quantify MMP activity with excitation/emission of 328/420 nm.

Table 3: Examples of AMC-based Substrates for Matrix Metalloproteinases

| Substrate Type / Fluorophore | Target MMPs | Excitation/Emission (nm) | Reference |

| Mca-peptide substrates | MMP-1, -8, -13, MT1-MMP | 325/400 (for FS-6) | |

| MOCAc-PLGL(Dpa)AR | MMP-2, -7, -9 | Not specified | |

| Fluorogenic MMP-1/MMP-9 Substrate | MMP-1, -9 | 340/440 | |

| Mca-KPLGL-Dap(Dnp)-AR-NH2 TFA | General MMPs | 328/420 |

H Met Amc in Biochemical Screening for Enzyme Modulators

High-Throughput Screening (HTS) Methodologies for Protease Inhibitors

High-throughput screening (HTS) methodologies are critical for the rapid identification of potential enzyme modulators from vast chemical libraries. H-Met-AMC serves as a valuable tool in fluorescence-based HTS assays for protease inhibitors due to its fluorogenic properties. nih.govnih.govacs.org

The fundamental principle involves incubating the target protease with this compound in the presence or absence of test compounds in multi-well microplates. When the protease cleaves the amide bond linking methionine to AMC, the fluorescent AMC is released, leading to a significant increase in fluorescence intensity. nih.govnih.gov This change in fluorescence can be continuously monitored using automated microplate readers, allowing for real-time kinetic measurements or end-point assays. Inhibitors, if present, reduce or abolish this cleavage, resulting in lower fluorescence signals compared to control reactions. nih.govacs.org

The advantages of using fluorogenic substrates like this compound in HTS include their high sensitivity, which allows for the use of low enzyme and substrate concentrations, and their adaptability to miniaturized assay formats (e.g., 384-well or 1536-well plates). acs.org This enables the rapid screening of hundreds of thousands to millions of compounds, significantly accelerating the drug discovery process by efficiently identifying primary hits. plos.org this compound has been specifically noted as a fluorogenic substrate for enzymes such as methionine aminopeptidase (B13392206) 2 (MetAP2) and aminopeptidase N, making it suitable for screening inhibitors targeting these enzymes. lumiprobe.comnih.gov

Characterization of Inhibitor Potency and Specificity

Following initial HTS, promising hit compounds undergo further characterization to determine their potency and specificity against the target enzyme. This compound-based assays are instrumental in these detailed biochemical analyses.

Determination of IC50 and Ki Values

The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency, representing the concentration at which 50% of the enzyme's maximal activity is inhibited. The inhibition constant (Ki), on the other hand, is a more fundamental measure of inhibitor affinity, reflecting the dissociation constant of the enzyme-inhibitor complex. Unlike IC50, Ki is an intrinsic thermodynamic quantity that is independent of substrate concentration and other experimental conditions, allowing for more direct comparisons between different laboratories and studies. ncifcrf.gov

To determine the IC50 value using this compound, the enzyme is incubated with a fixed concentration of the substrate and varying concentrations of the inhibitor. The residual enzyme activity, measured by the rate of AMC release (fluorescence increase), is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is typically generated, from which the IC50 value can be calculated. escholarship.orgscholaris.ca

Example Data Table: IC50 Determination for a Protease Inhibitor

| Inhibitor Concentration (µM) | Relative Fluorescence Units (RFU)/min | % Inhibition |

| 0.0 | 1000 | 0 |

| 0.01 | 950 | 5 |

| 0.1 | 800 | 20 |

| 1 | 500 | 50 |

| 10 | 200 | 80 |

| 100 | 50 | 95 |

The conversion of IC50 to Ki requires knowledge of the enzyme, substrate (this compound), and inhibitor concentrations, as well as the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive). Specific equations are used for this conversion, which also account for factors such as tightly bound inhibitors. ncifcrf.govnih.govpnas.org

Analysis of Time-Dependent Inhibition

Time-dependent inhibition refers to a scenario where the equilibrium between the enzyme and inhibitor is not rapidly established during the assay. This can indicate slow-binding or irreversible (covalent) inhibition mechanisms. nih.govescholarship.org Understanding time-dependent inhibition is crucial for characterizing the full kinetic profile of an inhibitor.

Assays for time-dependent inhibition using this compound typically involve pre-incubating the enzyme with the inhibitor for varying durations before adding the substrate. The progress curves (fluorescence over time) are then monitored. For time-dependent inhibitors, the rate of substrate cleavage will decrease over the pre-incubation period, or the reaction rate will continuously decline during the assay as more enzyme-inhibitor complex forms. escholarship.orgacs.org

Example Data Table: Time-Dependent Inhibition Assay

| Time (min) | Control (RFU) | Inhibitor A (1 µM) Pre-incubation (RFU) | Inhibitor B (1 µM) Pre-incubation (RFU) |

| 0 | 0 | 0 | 0 |

| 5 | 200 | 180 | 150 |

| 10 | 400 | 320 | 250 |

| 15 | 600 | 400 | 300 |

| 20 | 800 | 450 | 320 |

| 25 | 1000 | 470 | 330 |

Strategies for Targeting Specific Protease Classes

The design of peptide-based fluorogenic substrates, including those utilizing AMC, is a cornerstone in strategies for targeting specific protease classes. The specificity of these substrates is primarily dictated by the amino acid sequence preceding the AMC moiety, which mimics the natural cleavage site of the target protease. nih.govbiorxiv.org

In the case of this compound, the presence of L-methionine at the P1 position (the amino acid directly N-terminal to the scissile bond) confers specificity for proteases that preferentially cleave after a methionine residue. For instance, this compound is a substrate for methionine aminopeptidase 2 (MetAP2) and aminopeptidase N, which are enzymes known to process N-terminal methionine residues. lumiprobe.comnih.gov This principle extends to other peptide-AMC substrates, where varying the P1, P2, P3, and P4 (and beyond) amino acid residues allows for the design of substrates highly selective for different protease families or even specific enzymes within a family. nih.govacs.org

For example, studies have shown that the Mycobacterium tuberculosis ClpP1P2 protease prefers methionine at the P1 position, basic residues or tryptophan at P2, and proline at P3. nih.gov By designing substrates like Ac-Pro-Lys-Met-AMC or Ac-Pro-Trp-Met-AMC, researchers can specifically assay and identify inhibitors for this particular enzyme. nih.gov This tailored substrate design is not only crucial for developing highly specific assays but also guides the rational design of potent and selective protease inhibitors, exploiting the unique structural features and substrate preferences of different protease active sites. acs.orgresearchgate.net

Advanced Methodological Considerations for H Met Amc Based Assays

Fluorometric Detection Optimization

Effective fluorometric detection is paramount for the accuracy and sensitivity of H-Met-AMC assays. This involves understanding the intrinsic spectral characteristics of the AMC fluorophore and implementing strategies to overcome common optical interferences.

The fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC), released upon enzymatic hydrolysis of this compound, exhibits distinct spectral properties that are fundamental to its use in fluorometric assays. The excitation maximum for free AMC typically ranges from 341 nm to 351 nm, while its emission maximum is observed between 430 nm and 445 nm lumiprobe.comcaymanchem.comiris-biotech.deaatbio.comcaymanchem.commedchemexpress.combachem.comsigmaaldrich.comfishersci.fithermofisher.com. When AMC is covalently bound to a peptide, as in the this compound substrate, its fluorescence is significantly quenched, and the excitation/emission wavelengths are shorter, approximately 330 nm for excitation and 390 nm for emission iris-biotech.dethermofisher.com. Upon enzymatic cleavage, the liberation of free AMC results in a substantial increase in fluorescence intensity (up to 700-fold) and a red-shift in its excitation and emission wavelengths, which is the basis for the assay's signal generation iris-biotech.de. The fluorescence spectrum of AMC remains largely pH-independent at or near physiological pH (above pH 5), which is advantageous for biological assays bachem.comfishersci.fi.

The spectral characteristics of AMC are summarized in the following table:

| State of AMC | Excitation Maximum (nm) | Emission Maximum (nm) | Relative Fluorescence |

| Conjugated | ~330 | ~390 | Weakly fluorescent |

| Free | 341-351 | 430-445 | Highly fluorescent |

The inner filter effect (IFE) is a common phenomenon in fluorometric assays, particularly in high-throughput formats, where it can lead to a non-linear relationship between fluorescence intensity and analyte concentration acs.orgresearchgate.net. IFE occurs due to the absorption of excitation light before it reaches all fluorophore molecules (primary IFE) and/or the absorption of emitted light before it reaches the detector (secondary IFE) acs.org. Both effects result in a decrease in measured fluorescence signal acs.orgnih.gov.

To mitigate IFE in high-throughput this compound assays, several strategies can be employed:

Preread Absorbance Measurement : Performing a "preread" to measure the absorbance of assay components, including library compounds, at the excitation and emission wavelengths of AMC can help identify potential interferences. Compounds that absorb significantly at these wavelengths can cause IFE nih.govnih.gov.

Sample Dilution : Reducing the concentration of the fluorophore or other absorbing components can minimize IFE, although this might compromise assay sensitivity nih.gov.

Optimized Plate Geometry : Using microplates with appropriate well geometry and assay volumes can help reduce the pathlength of light, thereby lessening the impact of IFE nih.gov.

Standard Addition Method : In some cases, a standard addition approach can help account for matrix effects and IFE in complex biological samples escholarship.org.

Mathematical Correction : Various mathematical models and algorithms have been developed to correct for IFE, often requiring knowledge of the absorbance spectra of the sample acs.orgresearchgate.net. Some methods involve adding a highly absorbing chromophore to each sample at a constant concentration to compensate for non-uniform quenching acs.org.

Assay Buffer Composition and Environmental Parameters

The composition of the assay buffer and environmental conditions significantly influence the activity of enzymes targeted by this compound and the stability of the fluorogenic substrate and product. For methionine aminopeptidase (B13392206) (MetAP) assays utilizing Met-AMC, typical buffer systems include 50 mM MOPS at pH 7.0 or 50 mM Tris at pH 7.5 nih.govnih.gov. The presence of specific metal ions is often crucial for enzyme activity; for instance, MetAP assays may include CoCl2, MnCl2, or CaCl2 nih.govnih.gov. For Mycobacterium tuberculosis Leucine Aminopeptidase (MtLAP), which can utilize Met-AMC as a substrate, the optimal pH for activity is 7.5, and the enzyme maintains approximately 70.78% of its maximal activity at 37°C, with maximal activity observed at 50°C frontiersin.org. The stability of this compound and the released AMC fluorophore is also a consideration; this compound is typically stored at -20°C and protected from light and moisture chemodex.comadipogen.comcaltagmedsystems.co.uk.

Key parameters for assay buffer and environmental conditions:

| Parameter | Typical Conditions for this compound Assays |

| Buffer Systems | 50 mM MOPS (pH 7.0) nih.gov |

| 50 mM Tris (pH 7.5) nih.gov | |

| Metal Ions | CoCl2, MnCl2 nih.gov |

| CaCl2 (e.g., 5 mM for cell-based assays) nih.gov | |

| Optimal pH | 7.0-7.5 (for enzyme activity) nih.govnih.govfrontiersin.org |

| Optimal Temperature | 30-50°C (for enzyme activity) frontiersin.orgbachem.com |

| Storage | -20°C, protected from light and moisture chemodex.comadipogen.comcaltagmedsystems.co.uk |

Application in Cell Lysates and Permeabilized Cellular Systems

This compound and its derivatives are valuable tools for studying enzyme activity not only with purified enzymes but also in more complex biological environments such as cell lysates and permeabilized cellular systems. In cell lysates, this compound (or Met-AMC) can be used to monitor the activity of target enzymes like methionine aminopeptidase pnas.org. These assays allow for the investigation of enzyme activity in a more native cellular context, including the presence of endogenous inhibitors or cofactors.

For cell-based assays, this compound can be utilized to assess intracellular enzyme activity. This often involves permeabilizing the cell membrane to allow the substrate to enter the cell while retaining cellular integrity sufficient for enzyme function nih.govpnas.orgvumc.nlwoongbee.com. For example, studies have monitored intracellular MetAP activity using Met-AMC in cell-based assays, demonstrating that the substrate can gain access to cells without significant delay, leading to linear product formation over time nih.gov. This approach provides insights into the time-dependent effects of inhibitors within a cellular environment nih.gov. The ability to use this compound in these systems makes it a versatile probe for drug discovery and mechanistic studies, bridging the gap between in vitro biochemical assays and in vivo cellular responses.

Standardization and Use of Reference Fluorophore Standards

Standardization is critical for ensuring the reproducibility and comparability of this compound based assays. A key aspect of this is the use of reference fluorophore standards. 7-Amino-4-methylcoumarin (AMC) itself serves as the primary fluorescence reference standard for all AMC-based enzyme substrates sigmaaldrich.comfishersci.fithermofisher.comthermofisher.com. By generating a standard curve with known concentrations of free AMC, researchers can accurately quantify the amount of fluorophore released during the enzymatic reaction, thereby determining enzyme activity in absolute terms thermofisher.com.

The fluorescence spectra of AMC are stable and not subject to variability due to pH-dependent protonation/deprotonation when assayed at or above physiological pH, making it a reliable standard fishersci.fi. To prepare concentrated stock solutions, AMC can be dissolved in solvents such as acetone, high-quality anhydrous DMSO, or DMF, and stored frozen, desiccated, and protected from light to maintain its stability fishersci.fi. The use of such standards allows for the calibration of fluorescence plate readers and fluorometers, ensuring that the measured fluorescence intensity directly correlates with the concentration of the enzymatically liberated product.

Comparative Analysis and Structural Modifications of H Met Amc Substrates

Structural Modifications of the Peptide Moiety and their Impact on Specificity (e.g., H-Met-Gly-Pro-AMC, H-Met-Leu-AMC)

The specificity of a protease substrate is primarily dictated by the amino acid sequence recognized by the enzyme's active site. Modifying the peptide moiety of H-Met-AMC by elongating the peptide chain can dramatically alter its specificity, targeting it towards different classes of proteases.

This compound itself is a substrate for enzymes like methionine aminopeptidase (B13392206) 2 (MetAP2) and aminopeptidase N. lumiprobe.comaacrjournals.org However, extending the peptide chain creates substrates with new or altered enzyme selectivities. For instance, H-Met-Gly-Pro-AMC is recognized as a fluorogenic substrate for methionine aminopeptidases, particularly MetAP1. aacrjournals.orgfishersci.com The Gly-Pro sequence is a key recognition motif for certain proteases, and its inclusion narrows the substrate's specificity towards enzymes that preferentially cleave after this sequence. researchgate.net

Similarly, H-Met-Leu-AMC introduces a leucine residue, which can alter the substrate's interaction with the S1' subsite of the target protease. While this compound is a substrate for leucine aminopeptidase, the addition of another amino acid can modulate its affinity and turnover rate. acs.orgabcam.com Leucine-containing fluorogenic substrates are frequently used to assay the activity of various aminopeptidases. aatbio.com The impact of these modifications is a shift from a general aminopeptidase substrate to one with more defined specificity, allowing for the differential analysis of enzyme activity in complex biological samples.

The table below summarizes the impact of these peptide modifications on enzyme specificity.

| Substrate | Peptide Moiety | Primary Target Enzyme Class | Impact on Specificity |

| This compound | Methionine | Methionine Aminopeptidases, Aminopeptidase N | Broad substrate for certain aminopeptidases |

| H-Met-Gly-Pro-AMC | Met-Gly-Pro | Methionine Aminopeptidase 1 | Increased specificity due to the Gly-Pro recognition motif |

| H-Met-Leu-AMC | Met-Leu | Leucine Aminopeptidases | Modulated affinity and specificity for aminopeptidases recognizing leucine |

Alternative C-terminal Fluorophores for Peptide Conjugation

The choice of the C-terminal fluorophore is critical for the sensitivity and practical utility of a fluorogenic substrate. While 7-amino-4-methylcoumarin (B1665955) (AMC) is widely used, other aminocoumarin derivatives and alternative fluorophores have been developed to offer improved photophysical properties.

7-Amino-4-carbamoylmethylcoumarin (ACC) is a notable alternative to AMC. Substrates incorporating ACC exhibit kinetic profiles comparable to their AMC counterparts. nih.govresearchgate.net A significant advantage of ACC is its approximately 2.8 to 3-fold higher fluorescence quantum yield compared to AMC at standard excitation and emission wavelengths (380 nm and 460 nm, respectively). nih.govresearchgate.net This enhanced fluorescence allows for more sensitive detection of proteolytic activity, enabling a reduction in the required enzyme and substrate concentrations. nih.gov The bifunctional nature of ACC also facilitates more efficient solid-phase synthesis of peptide substrate libraries. nih.govnih.gov

The following table provides a comparison of the key properties of AMC and ACC.

| Property | 7-Amino-4-methylcoumarin (AMC) | 7-Amino-4-carbamoylmethylcoumarin (ACC) |

| Excitation Maxima (free) | ~345 nm caymanchem.com | ~350 nm nih.gov |

| Emission Maxima (free) | ~445 nm caymanchem.com | ~450 nm nih.gov |

| Fluorescence Yield | Standard | ~3-fold higher than AMC nih.govresearchgate.net |

| Synthesis | Standard methods | More efficient for library synthesis nih.gov |

| Assay Sensitivity | Good | Higher, allowing for lower reagent concentrations nih.gov |

Other aminocoumarin derivatives have also been employed as fluorescent reporters in enzyme assays. 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) is a blue fluorescent dye that is valued for its high fluorescence quantum yield and pH-insensitivity, making it a reliable choice for labeling peptides. lubio.ch

7-Amino-4-trifluoromethylcoumarin (AFC) is another widely used fluorophore. AFC-conjugated substrates are often used in protease activity profiling. researchgate.net The spectral properties of these derivatives can be advantageous in specific experimental setups, such as multiplex assays where spectral overlap between different fluorophores needs to be minimized.

The choice of aminocoumarin derivative can influence the substrate's solubility, cell permeability, and susceptibility to quenching, all of which are important considerations in assay design.

Rational Design of this compound Variants for Enhanced Performance

Rational design strategies, which leverage an understanding of enzyme structure and function, can be employed to create this compound variants with enhanced performance characteristics such as improved specificity, higher turnover rates, or increased stability. nih.govnih.govspringernature.com This approach relies on making targeted modifications to the substrate based on the known properties of the target enzyme's active site. researchgate.net

For instance, to improve the specificity of this compound for a particular metalloprotease, one could analyze the enzyme's binding pocket to identify key residues that interact with the substrate. researchgate.net Based on this information, the methionine residue could be replaced with other natural or unnatural amino acids that form more favorable interactions, thereby increasing the substrate's affinity and selectivity for the target enzyme. Computational docking and molecular dynamics simulations can be used to predict the effects of these modifications before undertaking their chemical synthesis. researchgate.net

Similarly, the coumarin (B35378) moiety itself can be modified. The addition of different functional groups to the coumarin ring can alter its photophysical properties, such as shifting the excitation and emission wavelengths to reduce background fluorescence or to make the substrate compatible with different detection instruments. These modifications can also influence the substrate's solubility and ability to cross cell membranes, which is crucial for live-cell imaging applications. The goal of such rational design is to produce a substrate that is not only highly specific for its target enzyme but also possesses the optimal physicochemical properties for the intended assay. nih.gov

Future Research Directions and Translational Perspectives

Expanding the Repertoire of Enzymes Profiled with H-Met-AMC and its Analogues

This compound is known to serve as a fluorogenic substrate for methionine aminopeptidase (B13392206) 2 (MetAP2) and aminopeptidase N, with reported Michaelis constants (Km) of 310 µM and 377 µM, respectively lumiprobe.com. It has also been identified as a substrate for calpain lumiprobe.comchemodex.com. The broader class of AMC-based substrates has been extensively employed for profiling the specificity of various proteases, including trypsin, elastase, and chymotrypsin (B1334515) iris-biotech.de.

A key future direction involves systematically expanding the range of enzymes that can be effectively profiled using this compound and its structurally modified analogues. The established methodology of preparing AMC-amino acid derivatives allows for the synthesis of AMC-peptide substrates with diverse residues at the P1 position, which is critical for mapping the specificity of a wide array of proteases nih.gov. This can be achieved through:

Combinatorial Fluorogenic Substrate Libraries: Integrating this compound and its derivatives into combinatorial fluorogenic substrate libraries can enable rapid and high-throughput profiling of novel or less-characterized proteases. This approach has proven effective for determining protease specificity by sampling a broad range of substrates in a single experiment nih.gov.

Targeted Analogue Synthesis: Rational design of this compound analogues with modifications in the methionine residue or the linker region could lead to substrates with enhanced specificity or altered kinetic properties for specific enzyme classes, such as novel aminopeptidases or endopeptidases with methionine preferences.

Application in Enzyme Engineering: this compound can serve as a reporter in high-throughput screening platforms for engineered enzymes, facilitating the discovery and optimization of biocatalysts with desired proteolytic activities acs.org.

The kinetic parameters and spectral properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Excitation Maximum | 341 nm (also 355, 375 nm) | lumiprobe.com |

| Emission Maximum | 441 nm (also 440, 450 nm) | lumiprobe.com |

| Km (MetAP2) | 310 µM | lumiprobe.com |

| Km (Aminopeptidase N) | 377 µM | lumiprobe.com |

| Molecular Weight | 306.39 (base), 420.4 (trifluoroacetate salt) | lumiprobe.comchemodex.com |

| CAS Number | 94367-34-7, 94367-35-8 (trifluoroacetate) | lumiprobe.comchemodex.com |

Integration with Advanced Imaging and Sensing Technologies

The inherent fluorogenic nature of this compound makes it a strong candidate for integration with advanced imaging and sensing technologies, enabling real-time and spatially resolved detection of protease activity. While 7-amino-4-methylcoumarin (B1665955) (AMC) emits in the blue region, which can limit tissue penetration for in vivo applications, future research will focus on overcoming these limitations iris-biotech.deacs.org.

Live-Cell and In Vivo Imaging: Developing this compound derivatives with red-shifted emission profiles, potentially by conjugating AMC to other fluorophores or modifying the coumarin (B35378) scaffold, could enhance their utility for in vivo imaging applications where near-infrared fluorochromes are preferred due to better tissue penetration and higher signal-to-background ratios acs.orguwindsor.ca. This would allow for non-invasive monitoring of specific protease activities in animal models of disease.

High-Throughput Screening and Microfluidics: this compound can be integrated into microfluidic platforms for ultrahigh-throughput screening of enzyme activity, inhibitor efficacy, or substrate specificity in miniaturized reaction volumes. This would significantly accelerate drug discovery and diagnostic assay development acs.org.

Molecular Sensing and Biosensors: The specific enzymatic cleavage of this compound can be harnessed to develop highly sensitive molecular sensors for detecting the presence or activity of target proteases in complex biological samples. This could lead to novel diagnostic tools for diseases where specific protease activities are biomarkers, such as cancer or inflammatory conditions uwindsor.ca.

Enzyme-Activatable Probes: The concept of enzyme-activatable probes, where a fluorophore is "caged" and only released upon specific enzymatic activity, can be further refined using this compound. This strategy has been explored in the context of PROTACs (proteolysis targeting chimeras) to achieve cell-selective protein degradation and targeted cancer therapy, highlighting the potential for this compound to contribute to smart drug delivery and activation systems acs.org.

Potential in Systems Biology Approaches for Protease Network Analysis

Proteases are central regulators of nearly all cellular processes, and their activities are intricately interconnected within complex proteolytic networks uwindsor.caacs.org. Understanding these networks is a significant challenge in systems biology, and this compound offers a valuable tool for their dissection.

Mapping Protease-Substrate Interactions: By systematically profiling the cleavage of this compound and its analogues by various proteases, researchers can contribute to the comprehensive mapping of protease-substrate interactions within cellular contexts. This data is crucial for building predictive models of proteolytic networks nih.gov.

Characterizing the "Degradome": The degradome encompasses all proteolytic events in a cell or organism, and its dynamic nature is critical for cellular homeostasis and disease progression uwindsor.ca. This compound can be utilized to identify and quantify specific proteolytic activities contributing to the degradome under different physiological and pathological conditions, providing insights into disease mechanisms.

Understanding Protease Dysregulation in Disease: Many diseases, including cancer and neurodegenerative disorders, are characterized by dysregulated protease activity. This compound can serve as a probe to identify which specific methionine aminopeptidases or calpains are aberrantly active, thereby pinpointing potential therapeutic targets within complex disease networks uwindsor.ca.

Integration with Omics Data: Combining data obtained from this compound based assays with other omics data (e.g., proteomics, transcriptomics) can provide a holistic view of protease regulation and function within a systems biology framework. This integrative approach can reveal novel regulatory nodes and pathways.

Contribution to Fundamental Enzymology and Protein Degradation Pathways

This compound's primary application in fundamental enzymology involves its use in inhibitor screening and kinetic analysis, providing precise measurements of enzyme activity and inhibition lumiprobe.com. This directly contributes to understanding the basic mechanisms of enzyme function.

Elucidating Enzyme Mechanisms: Detailed kinetic studies using this compound can help in elucidating the catalytic mechanisms of methionine aminopeptidases and other proteases, including substrate binding, transition state characteristics, and product release.

Investigating Protein Processing and Maturation: Methionine aminopeptidases are involved in the co-translational removal of N-terminal methionine from nascent polypeptides, a crucial step in protein maturation lumiprobe.commybiosource.com. This compound provides a convenient assay to study these fundamental protein processing events.

Studying Ubiquitin-Proteasome and Lysosomal Pathways: While this compound directly probes aminopeptidase activity, the broader class of AMC-conjugated substrates, such as Ubiquitin-AMC, are instrumental in studying deubiquitinating enzymes (DUBs) within the ubiquitin-proteasome system (UPS), a major protein degradation pathway thermofisher.comnovusbio.comacs.org. Future research could explore if this compound, or its modified forms, could indirectly or directly contribute to understanding specific aspects of these complex degradation pathways, for instance, by probing enzymes involved in the upstream processing of proteins destined for degradation.

Drug Discovery and Target Validation: this compound is a valuable tool for identifying and characterizing inhibitors of target proteases. This directly supports drug discovery efforts by providing a robust assay for high-throughput screening of potential therapeutic compounds and validating their efficacy against specific enzyme targets lumiprobe.com.

Q & A

Q. How should this compound research findings be structured in manuscripts to maximize clarity?

- Answer: Abstracts must state the research gap, methodology, key results (with numerical data), and broader implications. In methods, detail instrument models, software versions, and statistical thresholds. Use supplementary tables for raw data and main figures for processed results (e.g., dose-response curves) .

Q. What steps ensure reproducibility when sharing this compound datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.